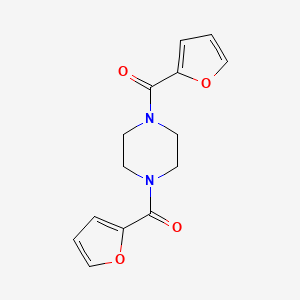

1,4-Bis(furan-2-ylcarbonyl)piperazine

Description

Properties

IUPAC Name |

[4-(furan-2-carbonyl)piperazin-1-yl]-(furan-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c17-13(11-3-1-9-19-11)15-5-7-16(8-6-15)14(18)12-4-2-10-20-12/h1-4,9-10H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPBRPYUDDNJOLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10185276 | |

| Record name | 1,4-Bis(furan-2-ylcarbonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31350-27-3 | |

| Record name | 1,4-Bis(furan-2-ylcarbonyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031350273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS003171105 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Bis(furan-2-ylcarbonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-BIS(FURAN-2-YLCARBONYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWO0S28C9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for Bis-Acylated Piperazines

The formation of 1,4-disubstituted piperazines is a cornerstone of many synthetic endeavors, leveraging the reactivity of the two nitrogen atoms within the piperazine (B1678402) ring. These strategies often involve stepwise or one-pot procedures to achieve the desired bis-acylated product.

Acylation Reactions Involving the Piperazine Nitrogen Atoms

The most direct route to bis-acylated piperazines is the acylation of the piperazine core. This reaction typically involves treating piperazine with an acylating agent, such as an acyl chloride or acid anhydride. The nucleophilic secondary amine groups of the piperazine attack the electrophilic carbonyl carbon of the acylating agent, leading to the formation of an amide bond. To achieve bis-acylation, a molar excess of the acylating agent is often used, or the reaction is driven to completion by adjusting reaction conditions. For instance, the reaction of piperazine with 2-furoyl chloride would yield 1,4-bis(furan-2-ylcarbonyl)piperazine. The choice of solvent and the presence of a base to neutralize the generated acid (e.g., HCl) are critical for optimizing the reaction yield and minimizing side products. A common approach involves a Schotten-Baumann reaction, which is performed in a biphasic system with an aqueous base.

Coupling Reactions and Reagents Employed (e.g., HATU)

Modern synthetic chemistry often utilizes coupling reagents to facilitate amide bond formation between a carboxylic acid and an amine under milder conditions than traditional acylation with acyl chlorides. Reagents like HATU (2-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient for this purpose. highfine.com In this method, the carboxylic acid is first activated by HATU to form a highly reactive O-acyl(tetramethyl)isourea intermediate. highfine.com This intermediate is then readily attacked by the piperazine nitrogen to form the amide bond. highfine.com This method is particularly advantageous for substrates with steric hindrance and helps to minimize racemization in chiral molecules. highfine.com The use of HATU and similar uronium-based coupling reagents has become widespread in both solid-phase and solution-phase synthesis, including the construction of complex molecules and drug candidates. highfine.comacs.org

| Coupling Reagent | Full Name | Key Features |

| HATU | 2-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | High efficiency, low racemization, suitable for sterically hindered substrates. highfine.com |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Similar to HATU but can be less reactive. |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium-based reagent, efficient for difficult couplings. |

| DCC | N,N'-Dicyclohexylcarbodiimide | Carbodiimide-based reagent, often used with additives like HOBt to suppress side reactions. nih.gov |

N-Alkylation Approaches as Precursors to Acylation

In some synthetic strategies, one or both nitrogen atoms of the piperazine ring may be first functionalized through N-alkylation before the acylation step. This approach is particularly useful for creating unsymmetrical bis-functionalized piperazines. A common strategy involves the use of a protecting group, such as a tert-butoxycarbonyl (Boc) group, on one of the nitrogen atoms. whiterose.ac.uk This allows for the selective alkylation of the unprotected nitrogen. Following alkylation, the protecting group is removed, and the newly freed secondary amine can then be acylated. Alternatively, direct mono-alkylation of piperazine can be achieved by carefully controlling the stoichiometry of the alkylating agent, though this can sometimes lead to a mixture of mono- and di-alkylated products. google.com A simple synthesis of N-alkylpiperazines has been reported by the alkylation of N-acetylpiperazine followed by hydrolysis of the acetyl group. researchgate.net

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including piperazine derivatives. scipublications.commdpi.commdpi.com Microwave irradiation can significantly reduce reaction times for both N-alkylation and N-acylation reactions compared to conventional heating methods. nih.gov The application of microwave energy allows for rapid and uniform heating of the reaction mixture, which can lead to cleaner reactions and fewer side products. This technique has been successfully applied to the synthesis of various piperazine amides and other derivatives, often under solvent-free or reduced solvent conditions, making it an environmentally friendly approach. scipublications.commdpi.comresearchgate.net

Specific Synthesis of this compound

While general synthetic strategies are applicable, the specific preparation of this compound is often documented in the context of its role in other chemical processes, particularly in the pharmaceutical industry.

Preparation as a Derivative in Drug Synthesis Efforts

This compound has been identified as a process-related impurity in the manufacturing of certain pharmaceutical drugs. Specifically, it is recognized as an impurity in the synthesis of the antihypertensive drugs Prazosin and Terazosin. In this context, its formation is an unintended consequence of the synthetic route to the active pharmaceutical ingredient. The synthesis of Prazosin involves a furan-containing moiety, and under certain conditions, unreacted starting materials or intermediates can lead to the formation of this compound. Its presence necessitates rigorous quality control and purification steps in the final drug product. The synthesis can occur through the reaction of piperazine with two equivalents of 2-furoyl chloride, a plausible side reaction during the synthesis of these drugs. google.com

| Compound | Role of this compound |

| Prazosin | Process-related impurity (Prazosin Hydrochloride Impurity B) |

| Terazosin | Process-related impurity (Terazosin Hydrochloride Dihydrate Impurity M) |

Formation as a Bis-Acyl Byproduct in Multi-Step Syntheses

The compound this compound is recognized as a process-related impurity in the multi-step synthesis of certain pharmaceuticals, notably the antihypertensive agents Prazosin and Terazosin. synzeal.comallmpus.comlgcstandards.compharmaceresearch.comveeprho.com In the European Pharmacopoeia, it is designated as "Prazosin EP Impurity B" and "Terazosin EP Impurity M". synzeal.comallmpus.comlgcstandards.com Its formation occurs as a bis-acyl byproduct during the acylation of piperazine with 2-furoyl chloride.

The intended reaction in these syntheses is the mono-acylation of piperazine to form 1-(2-furoyl)piperazine, a key intermediate. google.com However, due to the presence of two secondary amine groups in the piperazine ring, a competing reaction can lead to the acylation of both nitrogen atoms, resulting in the formation of the symmetrical this compound.

The synthesis of 1-(2-furoyl)piperazine typically involves the reaction of piperazine (or its hexahydrate) with 2-furoyl chloride. google.com The formation of the di-acylated byproduct, this compound, is a known side reaction. google.com Controlling the reaction conditions is crucial to favor the desired mono-acylation. Factors such as the stoichiometry of the reactants, the reaction temperature, and the pH can influence the product distribution. For instance, maintaining a specific pH during the reaction is a method employed to limit the formation of the 1,4-di-(2-furoyl)-piperazine byproduct. google.com The use of an excess of piperazine can also help to minimize the formation of the di-substituted product. nih.gov Despite these control measures, the formation of this compound as a byproduct can still occur, necessitating its identification and control in the final active pharmaceutical ingredient.

Spectroscopic Characterization Techniques in Synthetic Studies

The characterization of this compound, particularly in the context of its role as a pharmaceutical impurity, relies on standard spectroscopic techniques to confirm its structure and determine its purity. These methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific, detailed spectral data for this compound are not widely available in published literature, the expected spectral features can be inferred from the known structures of the furan (B31954) and piperazine moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of this compound would be expected to show characteristic signals for the furan rings and the piperazine ring. The protons on the furan rings would appear in the aromatic region, typically between 6.0 and 8.0 ppm. The symmetrical nature of the molecule would likely result in a simplified spectrum. The protons on the piperazine ring, being equivalent, would be expected to produce a singlet or a set of multiplets in the aliphatic region, likely around 3-4 ppm.

¹³C NMR: The carbon NMR spectrum would provide further structural confirmation. The carbonyl carbons of the acyl groups would be expected to have a chemical shift in the range of 160–170 ppm. The carbons of the furan rings would appear in the aromatic region, while the carbons of the piperazine ring would be found in the aliphatic region.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide groups, typically appearing in the region of 1630-1680 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations for the furan and piperazine rings, and C-O and C-N stretching vibrations. The absence of an N-H stretching band (typically around 3300-3500 cm⁻¹) would be indicative of the di-substituted piperazine ring.

Mass Spectrometry (MS):

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound. For this compound (C₁₄H₁₄N₂O₄), the molecular weight is 274.27 g/mol . allmpus.com In techniques like electrospray ionization (ESI), the molecular ion peak would be expected at m/z = [M+H]⁺ (275.1). The fragmentation pattern would likely involve the cleavage of the amide bonds, leading to fragments corresponding to the furoyl group and the piperazine ring.

Interactive Data Table: Expected Spectroscopic Data

| Technique | Feature | Expected Range/Value |

| ¹H NMR | Furan Protons | 6.0 - 8.0 ppm |

| Piperazine Protons | 3.0 - 4.0 ppm | |

| ¹³C NMR | Carbonyl Carbon | 160 - 170 ppm |

| Furan Carbons | Aromatic region | |

| Piperazine Carbons | Aliphatic region | |

| IR | C=O Stretch | 1630 - 1680 cm⁻¹ |

| Mass Spec | Molecular Ion [M+H]⁺ | m/z 275.1 |

Biological and Pharmacological Investigations

Antimicrobial Activity Studies

The antimicrobial potential of compounds incorporating furan (B31954) and piperazine (B1678402) rings has been the subject of extensive research. The general consensus is that these heterocyclic systems are crucial for various biological interactions, including those that inhibit microbial growth. nih.govapjhs.comderpharmachemica.com

While specific studies focusing exclusively on 1,4-Bis(furan-2-ylcarbonyl)piperazine are limited, the evaluation of structurally similar derivatives provides significant insight into its expected antimicrobial profile. The antibacterial efficacy is often attributed to the interaction of these molecules with bacterial cell components or essential enzymes. nih.govmdpi.com

Derivatives containing the piperazine moiety have demonstrated notable activity against Gram-positive bacteria. For instance, certain newly synthesized piperazine derivatives showed significant efficacy against Micrococcus luteus, Bacillus subtilis, and Bacillus cereus, with some compounds exhibiting bactericidal effects. nih.gov Other studies have highlighted the activity of piperazine-containing compounds against various staphylococci, including Staphylococcus aureus and Staphylococcus epidermidis. nih.govresearchgate.net Specifically, some 4-benzyl-piperazinyl-s-triazine derivatives have displayed better antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Staphylococcus epidermidis than the standard drug streptomycin. researchgate.net

The furan scaffold also contributes significantly to antibacterial activity. Furan-2-carboxamides, which are structurally related to the subject compound, have been investigated for their ability to inhibit biofilm formation in P. aeruginosa, a mechanism that can also be relevant for Gram-positive pathogens like S. aureus that are notorious for forming biofilms. nih.govnih.gov One study on 1-benzoyl-3-furan-2-ylmethyl-thiourea showed antibacterial effects against Listeria monocytogenes, Bacillus cereus, and Staphylococcus aureus. utripoli.edu.ly

| Compound Class | Bacterial Strain | Observed Activity | Source |

|---|---|---|---|

| Piperazine Derivatives | Bacillus subtilis | Significant Activity (MIC 125-500 µg/mL) | nih.gov |

| Piperazine Derivatives | Bacillus cereus | Significant Activity (MIC 125-500 µg/mL) | nih.gov |

| 4-Benzyl-piperazinyl-s-triazine Derivatives | Staphylococcus aureus | Comparable or better than Streptomycin | researchgate.net |

| 4-Benzyl-piperazinyl-s-triazine Derivatives | Staphylococcus epidermidis | Comparable or better than Streptomycin | researchgate.net |

| 1-Benzoyl-3-furan-2-ylmethyl-thiourea | Staphylococcus aureus | Effective | utripoli.edu.ly |

| Piperazine-modified polymers | Staphylococcus aureus | Significant Activity | nih.gov |

The outer membrane of Gram-negative bacteria presents a formidable barrier to many antimicrobial agents. However, various furan and piperazine derivatives have been engineered to overcome this challenge. For example, certain 2,4-disubstituted furan derivatives have shown effectiveness against Escherichia coli and Proteus vulgaris. researchgate.net Dicationic bisguanidine-arylfuran derivatives demonstrated good activity against resistant Gram-negative pathogens, including Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Escherichia coli. mdpi.comresearchgate.net

Piperazine-containing compounds have also been successful against these challenging bacteria. Some chalcones with a piperazine moiety were active against Escherichia coli. derpharmachemica.com In another study, a novel piperazine derivative, RL-308, proved to be highly effective against Shigella flexneri and Shigella dysenteriae. ijcmas.com Furthermore, research into furan-2-carboxamides has shown they can reduce biofilm formation in Pseudomonas aeruginosa, indicating a potential mechanism to combat infections caused by this organism. nih.gov

| Compound Class | Bacterial Strain | Observed Activity | Source |

|---|---|---|---|

| Dicationic bisguanidine-arylfuran Derivatives | Escherichia coli | Good Activity (EC50 2–20 µM) | mdpi.comresearchgate.net |

| Dicationic bisguanidine-arylfuran Derivatives | Pseudomonas aeruginosa | Good Activity (EC50 2–20 µM) | mdpi.comresearchgate.net |

| Dicationic bisguanidine-arylfuran Derivatives | Klebsiella pneumoniae | Good Activity (EC50 2–20 µM) | mdpi.comresearchgate.net |

| 2,4-disubstituted furan derivatives | Escherichia coli | Effective (MIC 100 µg/ml) | researchgate.net |

| Piperazine-chalcone Derivatives | Escherichia coli | Potentially Active | derpharmachemica.com |

| Novel Piperazine Derivative (RL-308) | Shigella flexneri | Potent (MIC 2 µg/mL) | ijcmas.com |

In the development of new antimicrobial agents, a crucial step is comparing their efficacy against established standard drugs. Several studies on furan-piperazine type structures provide such comparisons. For instance, some piperazine-chalcone derivatives showed MIC values against Candida albicans that were comparable to the standard antifungal Fluconazole and the antibacterial Ciprofloxacin. derpharmachemica.com In a separate study, synthesized 4-benzyl-piperazinyl-s-triazine derivatives displayed antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa that was comparable or superior to streptomycin. researchgate.net However, other synthesized piperazine derivatives, while showing significant activity, were found to be less active than the standard drug Gentamycin. derpharmachemica.com Similarly, the anthelmintic activity of some piperazine derivatives was found to be less potent than the standard, Albendazole. researchgate.net

The furan nucleus is a versatile scaffold that imparts a wide spectrum of pharmacological activities, including antifungal and antiviral properties. wisdomlib.orgresearchgate.net Furan derivatives are recognized as an important class of heterocyclic compounds with significant biological properties. researchgate.net Research has confirmed that these compounds can inhibit microbial growth and modify enzymes, with some natural furan derivatives showing effective antioxidant and regulatory effects on various cellular activities. nih.gov The biological significance of furan extends to its presence in several clinically approved drugs, where it contributes to antimicrobial (antibacterial, antifungal, and antiviral) activities. utripoli.edu.lyijabbr.com

Anthelmintic Activity Evaluation

The piperazine nucleus is historically significant in the treatment of intestinal infections and has been a cornerstone in the development of anthelmintic drugs. nih.govresearchgate.net While direct studies on the anthelmintic properties of this compound are not widely available, research on related structures provides valuable data. A study on (2-tert-butylpyrimidin-5-yl)[4-(substituted-2-ylcarbonyl)piperazin-1-yl]methanones, which feature a similar piperazine-carbonyl linkage, evaluated their anthelmintic activity. researchgate.net The results, while showing activity, indicated that the synthesized compounds were less potent than the standard drug Albendazole. researchgate.net

| Compound | Mean Paralyzing Time (min) | Mean Death Time (min) |

|---|---|---|

| Compound 4a | 14.59 ± 0.06 | 21.58 ± 0.14 |

| Compound 4b | 13.11 ± 0.03 | 21.31 ± 0.26 |

| Compound 4c | 14.05 ± 0.13 | 36.38 ± 0.16 |

| Compound 5b | 13.11 ± 0.18 | 34.05 ± 0.30 |

| Albendazole (Standard) | 9.35 ± 0.12 | 21.15 ± 0.17 |

Broader Pharmacological Spectrum of Furan and Piperazine Derivatives

The furan and piperazine moieties are independently associated with a vast array of pharmacological activities, and their combination in a single molecule is a common strategy in medicinal chemistry to develop new therapeutic agents.

Furan derivatives exhibit a remarkable range of biological effects, including:

Antimicrobial: Antibacterial, antifungal, and antiviral. utripoli.edu.lywisdomlib.org

Anti-inflammatory and Analgesic . wisdomlib.orgresearchgate.net

Anticancer and Antitumor . wisdomlib.orgresearchgate.net

Cardiovascular and Antihypertensive . wisdomlib.orgresearchgate.net

Central Nervous System (CNS) activity: Including antidepressant, anxiolytic, and anticonvulsant properties. utripoli.edu.lyijabbr.com

Piperazine derivatives are also pharmacologically diverse, with applications as:

Antimicrobial agents: Including antibacterial, antifungal, and antitubercular activities. apjhs.comderpharmachemica.com

CNS agents: Used as antipsychotic, antidepressant, and anxiolytic drugs. nih.gov

Antihistamines: For treating allergies and itching. rxlist.comdrugbank.com

Anthelmintics . researchgate.net

Anticancer agents . nih.gov

The presence of these two powerful pharmacophores in this compound underscores its potential as a scaffold for the development of novel therapeutic agents with a wide range of applications. wisdomlib.orgnih.gov

Anti-inflammatory Properties

There is no specific research detailing the anti-inflammatory properties of this compound. However, the piperazine nucleus is a common scaffold in the design of new anti-inflammatory agents. nih.govnih.gov Numerous piperazine derivatives have been synthesized and evaluated for their potential to reduce inflammation. For instance, studies on other novel piperazine derivatives have shown significant anti-inflammatory effects in animal models, such as reducing carrageenan-induced paw edema. nih.govnih.gov These effects are often linked to the modulation of inflammatory mediators like TNF-α and IL-1β. nih.gov The furan moiety is also found in compounds with documented anti-inflammatory activity. phcogj.com

Analgesic Effects

Direct studies on the analgesic effects of this compound have not been identified. The piperazine scaffold is a constituent of various compounds investigated for pain relief. nih.gov Research on different piperazine derivatives has demonstrated significant analgesic activity in established experimental models, such as the acetic acid-induced writhing test and the hot plate test. nih.govpcbiochemres.com The mechanism of action for some of these compounds involves central nervous system pathways. nih.gov

Anticancer and Antitumor Potential

While this compound itself has not been the specific subject of anticancer studies in the available literature, the combination of piperazine and furan rings is a feature in molecules designed for such purposes. researchgate.netnih.gov The piperazine ring is a well-known scaffold in a multitude of anticancer agents, valued for its ability to be incorporated into hybrid molecules that target cancer cells. researchgate.netmdpi.comnih.gov Similarly, various furan derivatives have been synthesized and tested for their cytotoxic activity against different human cancer cell lines, with some showing promising results. nih.govnih.gov For example, research on other piperazine derivatives has demonstrated anti-tumor activity against various cancer cell lines, including HL-60. nih.gov

Central Nervous System Activities (e.g., Antidepressant, Anxiolytic, Anticonvulsant, Antiparkinsonian)

Specific data regarding the central nervous system (CNS) activities of this compound are not documented. However, the piperazine moiety is a cornerstone in the development of many CNS-active drugs, including antidepressants and anticonvulsants. mdpi.comresearchgate.net Furan-containing compounds have also been explored for CNS applications, with some derivatives showing potential antidepressant and anxiolytic effects in preclinical models. nih.gov For example, a study on other 1,4-substituted piperazine derivatives showed anticonvulsant activity in maximal electroshock seizure tests. researchgate.net

Cardiovascular and Anti-hypertensive Context (Relevance to Terazosin Pharmacology)

The most direct pharmacological context for this compound comes from its classification as an impurity of Terazosin. ncats.iofda.gov Terazosin is an alpha-1 adrenergic blocker used to treat hypertension and benign prostatic hyperplasia. Impurities in active pharmaceutical ingredients are typically studied for their potential toxicological or pharmacological effects, but specific data on the cardiovascular or anti-hypertensive activity of this particular impurity are not publicly detailed. The piperazine ring is a key structural feature in many cardiovascular drugs. lgcstandards.com

Anti-ulcer and Anti-glaucoma Implications

There is no available research on the anti-ulcer or anti-glaucoma potential of this compound. Generically, furan derivatives have been investigated for a wide array of biological activities, including anti-ulcer properties. nih.gov

Anti-obesity and Metabolic Regulatory Effects

No studies were found that investigate the anti-obesity or metabolic regulatory effects of this compound. From a broader perspective, since this compound is an impurity of Terazosin, it is relevant to note that some alpha-adrenoceptor antagonists have been studied for their potential benefits on metabolic profiles, such as improving lipid and carbohydrate homeostasis.

In Vitro and In Vivo Pharmacological Assay Methodologies

The evaluation of a novel chemical entity's biological and pharmacological properties is a cornerstone of drug discovery and development. For a compound such as this compound, a variety of in vitro and in vivo assays are employed to determine its potential therapeutic effects and mechanism of action. These assays are designed to assess antimicrobial activity, cytotoxicity, and interactions with specific biological targets. While detailed experimental data for this compound is not extensively available in public literature, the standard methodologies used for such investigations are well-established.

In Vitro Assay Methodologies

In vitro tests are conducted in a controlled environment outside of a living organism, such as a test tube or culture dish. These assays are crucial for initial screening, providing rapid and valuable data on the bioactivity of a compound.

Zone of Inhibition Assay

The zone of inhibition test, also known as the Kirby-Bauer or disk diffusion test, is a widely used qualitative method to assess the antimicrobial activity of a substance. microchemlab.comnelsonlabs.commicrobe-investigations.com This technique provides a preliminary indication of whether a compound can inhibit the growth of a specific microorganism. microchemlab.com

The methodology involves seeding an agar (B569324) plate with a uniform lawn of a specific bacterium or fungus. nelsonlabs.comfrontiersin.org A sterile paper disc impregnated with a known concentration of the test compound, in this case, this compound, is then placed on the agar surface. The plate is incubated under conditions suitable for microbial growth, typically for 18-24 hours. nelsonlabs.commicrobe-investigations.com If the compound is effective at inhibiting microbial growth, a clear area, or "zone of inhibition," will appear around the disc where the microbes have failed to grow. microbe-investigations.comsingerinstruments.com The diameter of this zone is measured in millimeters; a larger zone generally indicates greater antimicrobial potency against the tested organism. microbe-investigations.com This method is valued for its speed and affordability, making it an excellent screening tool in the early stages of product development. nelsonlabs.com

Illustrative Data: Zone of Inhibition Below is an illustrative table showing hypothetical zone of inhibition results for this compound against various microorganisms.

| Microorganism | Strain Type | Zone of Inhibition (mm) |

| Staphylococcus aureus | Gram-positive | 14 |

| Escherichia coli | Gram-negative | 11 |

| Candida albicans | Fungus | 9 |

| Pseudomonas aeruginosa | Gram-negative | 0 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Minimum Inhibitory Concentration (MIC) Assay

Following a qualitative assessment, the Minimum Inhibitory Concentration (MIC) assay is performed to quantitatively determine the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. microbe-investigations.comwikipedia.org This is a critical parameter for evaluating the potency of a potential new drug.

The most common method for determining MIC is the broth microdilution assay. microbe-investigations.comyoutube.com This involves preparing a series of twofold dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate. microbe-investigations.comyoutube.com Each well is then inoculated with a standardized suspension of the target microorganism (e.g., ~5×10^5 CFU/mL). microbe-investigations.com The plate is incubated for 18-24 hours at an appropriate temperature. microbe-investigations.comyoutube.com After incubation, the wells are visually inspected for turbidity, which indicates microbial growth. The MIC is recorded as the lowest concentration of the compound at which no visible growth occurs. microbe-investigations.comwikipedia.org

Illustrative Data: Minimum Inhibitory Concentration (MIC) The table below provides a hypothetical representation of MIC values for this compound.

| Microorganism | Strain Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 16 |

| Bacillus subtilis | Gram-positive | 32 |

| Escherichia coli | Gram-negative | 64 |

| Candida albicans | Fungus | 128 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Cell Viability Assays

Cell viability assays are essential for determining the cytotoxic potential of a compound against mammalian cells, which is a key indicator of its safety profile. These colorimetric assays measure cellular metabolic activity. broadpharm.comabcam.com

One common method is the XTT assay. The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt XTT to an orange-colored formazan (B1609692) product. abcam.commerckmillipore.com This conversion is carried out by mitochondrial dehydrogenase enzymes in viable cells. abcam.com The amount of the water-soluble formazan produced is directly proportional to the number of living cells. merckmillipore.com The procedure involves seeding cells in a 96-well plate, treating them with various concentrations of the test compound, and then adding the XTT reagent. sandiego.edu After an incubation period, the absorbance is measured using a microplate spectrophotometer. A decrease in color intensity compared to untreated control cells indicates a reduction in cell viability or proliferation. merckmillipore.comsandiego.edu The XTT assay is advantageous because the formazan product is soluble, eliminating a solubilization step required by older assays like the MTT assay. abcam.comthermofisher.com

Receptor Binding Assays

Receptor binding assays are fundamental in pharmacology for investigating the interaction between a ligand (the compound) and its molecular target, typically a protein receptor. giffordbioscience.com These assays are crucial for determining a compound's binding affinity (how strongly it binds) and specificity (whether it binds to the intended target or multiple targets). giffordbioscience.com

These assays often use a radiolabeled or fluorescently labeled version of a known ligand that binds to the target receptor. labome.comnumberanalytics.com The experiment involves incubating the receptor source (e.g., cell membranes or purified protein) with the labeled ligand and varying concentrations of the unlabeled test compound (the "competitor"). nih.gov The test compound will compete with the labeled ligand for binding to the receptor. By measuring the displacement of the labeled ligand, the binding affinity of the test compound can be determined. nih.gov Key parameters derived from these assays include the dissociation constant (Kd), which indicates the affinity of a ligand for a receptor, and the inhibition constant (Ki), which represents the potency of an inhibitor. giffordbioscience.com There is currently no publicly available information detailing specific receptor binding studies for this compound.

In Vivo Pharmacological Assay Methodologies

Structure Activity Relationship Sar Studies and Molecular Design

Conformational and Electronic Influences of the Piperazine (B1678402) Ring on Biological Activity

The piperazine ring is a common scaffold in medicinal chemistry, largely due to its favorable physicochemical and conformational properties. nih.gov In the context of 1,4-Bis(furan-2-ylcarbonyl)piperazine, the piperazine core exerts significant control over the molecule's three-dimensional shape and electronic distribution, which are critical for biological activity.

The piperazine ring is conformationally flexible, capable of existing in chair, boat, and twist-boat conformations. The chair conformation is generally the most stable. However, the presence of two bulky N-acyl groups, as in this compound, introduces significant steric considerations. The amide bonds formed between the piperazine nitrogens and the furan (B31954) carbonyl groups restrict the rotational freedom and influence the conformational equilibrium of the central ring. This constrained geometry dictates the spatial orientation of the two furan moieties, which is a key determinant for how the molecule interacts with biological targets.

Electronically, the most profound change to the piperazine ring upon bis-acylation is the conversion of the two secondary amine nitrogens into amide nitrogens. This transformation has several consequences:

Loss of Basicity: The lone pairs on the nitrogen atoms are delocalized into the adjacent carbonyl groups, rendering the piperazine ring non-basic under physiological conditions. This is a critical feature, as the basicity of the piperazine nitrogens in many other drugs is crucial for their water solubility and interaction with acidic residues in protein targets. nih.gov

Hydrogen Bonding: The amide linkages introduce two carbonyl oxygen atoms, which are potent hydrogen bond acceptors, while removing the hydrogen bond donor capacity of the parent piperazine.

Solubility: The loss of basicity and the introduction of two large, relatively lipophilic furan rings generally decrease the aqueous solubility compared to the parent piperazine or its mono-substituted analogues. nih.gov

These electronic and conformational properties mean that the this compound moiety primarily functions as a rigid, non-basic scaffold that presents the two furan pharmacophores in a defined spatial arrangement.

Impact of Furan-2-ylcarbonyl Substituents on Pharmacological Profiles

The furan rings are not merely passive substituents; they are aromatic heterocycles with their own electronic properties and potential for interaction. dalinyebo.comutripoli.edu.ly The oxygen atom in the furan ring can act as a hydrogen bond acceptor, and the aromatic system can engage in π-π stacking or hydrophobic interactions with receptor sites. derpharmachemica.com

Comparison with Monosubstituted Piperazine Analogues

To understand the impact of the bis-substitution pattern, it is instructive to compare this compound with its monosubstituted counterpart, 1-(furan-2-ylcarbonyl)piperazine. lgcstandards.com The latter retains a secondary amine at the N-4 position, making it a basic compound. This single difference leads to vastly different physicochemical and pharmacological properties.

Table 1: Conceptual Comparison of Mono- vs. Bis-Substituted Piperazine Analogues

| Feature | 1-(Furan-2-ylcarbonyl)piperazine (Mono) | This compound (Bis) |

| Symmetry | Asymmetrical | Symmetrical (C2) |

| Basicity (pKa) | Basic (retains one secondary amine) | Neutral (amide nitrogens are non-basic) |

| Polarity | More polar | Less polar |

| H-Bond Donors | 1 (N-H) | 0 |

| H-Bond Acceptors | 2 (1 carbonyl O, 1 furan O) | 4 (2 carbonyl O, 2 furan O) |

| Potential for Bivalent Binding | Unlikely | Possible, can bridge two sites |

The monosubstituted analogue, being basic, is more likely to be protonated at physiological pH, increasing its water solubility and allowing for ionic interactions with targets. In contrast, the bis-acylated compound is a neutral, more lipophilic molecule whose interactions are governed by hydrogen bonding and hydrophobic interactions. This fundamental difference means the two compounds would likely have entirely different biological targets and pharmacological profiles. For instance, studies on other chemical series have shown that bis-substituted derivatives can exhibit enhanced activity over monosubstituted ones, suggesting that engaging multiple interaction points can be beneficial. researchgate.net

Role of Bis-Acylation on Receptor Binding Affinity (e.g., α1-Adrenoceptor Antagonism)

The presence of two substituents on the piperazine ring (bis-acylation) allows the molecule to potentially span two binding pockets or sub-pockets within a single receptor, a concept known as bivalent binding. This can lead to a significant increase in binding affinity and selectivity.

Table 2: α1-Adrenoceptor Affinity and Antagonistic Potency of Analogous 1,4-Disubstituted Piperazine Derivatives

| Compound | Substituent (R) on the Phenoxyethyl Moiety | α1-Adrenoceptor Affinity (Ki, nM) | α1-Antagonistic Potency (pA2) |

| 6 | 2,6-dimethyl | 1480 | - |

| 7 | 2-chloro-6-methyl | 1570 | - |

| 8 | 2,6-dichloro | 2390 | - |

| 1 (comparator) | (Monosubstituted reference) | 13.1 | 7.868 |

| 4 (comparator) | (Monosubstituted reference) | 2.4 | 8.807 |

Data sourced from a study on 1,4-bis(substituted-phenoxyethyl)piperazine derivatives and monosubstituted comparators. nih.govresearchgate.net

In this specific series, the 1,4-bis-substituted compounds (6-8) showed significantly lower affinity for the α1-adrenoceptor compared to highly potent monosubstituted analogues (e.g., compound 4). nih.gov This suggests that for α1-adrenoceptor antagonism, a specific substitution pattern, such as the 1-(o-methoxyphenyl)piperazine moiety found in the most active compounds of that study, is crucial, and a symmetrical bis-substitution may be detrimental to affinity. nih.gov This highlights that bis-acylation or substitution is not universally beneficial and its effect is highly target-dependent. For some targets, it may enhance affinity through bivalent interactions, while for others, it may introduce steric clashes or fail to meet the required pharmacophore geometry.

Modulation of Pharmacokinetic and Pharmacodynamic Properties through Structural Modifications

The this compound scaffold is amenable to structural modifications that can systematically tune its pharmacokinetic (PK) and pharmacodynamic (PD) properties. The piperazine moiety is a well-established tool for modulating the PK/PD profile of drug candidates. nih.govmdpi.com

Key structural modifications and their likely impact include:

Furan Ring Substitution: Introducing substituents onto the furan rings is a primary strategy for modulating properties.

Lipophilicity: Adding small alkyl or halo groups would increase lipophilicity (logP), potentially enhancing membrane permeability and volume of distribution, but could also increase metabolic clearance or off-target toxicity.

Metabolic Stability: The furan ring can be susceptible to oxidative metabolism. Introducing electron-withdrawing groups or blocking potential sites of metabolism could enhance its metabolic stability and prolong its half-life.

Solubility and PD: Adding polar groups (e.g., -OH, -NH2) could improve aqueous solubility and introduce new hydrogen bonding interactions at the target, potentially altering potency and selectivity.

Piperazine Ring Modification: Although the parent compound has an unsubstituted piperazine carbon backbone, introducing substituents (e.g., methyl groups) on the ring carbons would create stereocenters and further constrain the ring's conformation. This can lead to improved selectivity for a specific receptor isoform.

Scaffold Hopping: Replacing one or both furan rings with other five- or six-membered heterocycles (e.g., thiophene (B33073), pyridine, thiazole) would create novel chemical entities. researchgate.net This strategy maintains the core bis-acyl piperazine structure but alters the electronic and steric properties of the pharmacophoric groups, potentially leading to a completely different pharmacological profile.

Rational Design Principles for Developing Novel Bioactive Compounds Based on the this compound Moiety

Based on the SAR analysis, several rational design principles can be proposed for developing new bioactive compounds using this compound as a starting point. This process involves a scaffold-hopping strategy or systematic modification to optimize for potency, selectivity, and drug-like properties. acs.org

Table 3: Rational Design Strategies for Novel Analogues

| Design Strategy | Structural Modification | Rationale | Expected Outcome |

| Optimize Target Affinity | Introduce diverse substituents (e.g., halo, alkyl, alkoxy) at the 4- and 5-positions of the furan rings. | Probe the steric and electronic requirements of the target binding pocket. | Identify substituents that enhance binding affinity and selectivity. |

| Improve Pharmacokinetics | Replace furan with more metabolically stable heterocycles (e.g., pyridine, pyrazole). | Reduce susceptibility to oxidative metabolism. | Increase in vivo half-life and oral bioavailability. |

| Break Symmetry | Synthesize analogues where the two acyl groups are different (e.g., one furan-2-ylcarbonyl and one benzoyl group). | Allow for differential interactions in an asymmetric binding site. | Potentially improve affinity and selectivity over the symmetrical parent compound. |

| Modulate Solubility | Introduce small, polar functional groups (e.g., methoxy, hydroxyl) on the furan rings. | Enhance aqueous solubility without reintroducing basicity. | Improve formulation characteristics and absorption. |

The core principle is to use the bis-acyl piperazine as a rigid, non-basic linker to position two pharmacophoric groups. By systematically altering the nature of these groups and their substituents, chemical libraries can be generated and screened to discover novel compounds with desired biological activities, ranging from receptor antagonists to enzyme inhibitors. nih.gov

Computational Chemistry and Mechanistic Insights

Molecular Docking Simulations for Ligand-Target Interactions and Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a compound like 1,4-bis(furan-2-ylcarbonyl)piperazine, docking simulations would be employed to predict its binding affinity and mode of interaction with various biological targets, such as enzymes or receptors.

Research on related piperazine (B1678402) derivatives has demonstrated their potential to interact with a range of biological targets. For instance, piperazine-containing compounds have been docked into the active sites of enzymes like acetylcholinesterase, urease, and topoisomerase II. epa.govnih.govnih.gov These studies reveal that the piperazine ring often serves as a central scaffold, positioning the substituent groups for optimal interaction with amino acid residues in the target's binding pocket. In the case of this compound, the two furan-2-carbonyl units would be the primary interacting moieties.

A hypothetical docking study of this compound against a protein target would likely show the furan (B31954) rings forming key interactions. The oxygen atom in the furan ring and the carbonyl oxygen atoms can act as hydrogen bond acceptors, while the aromatic furan rings themselves could engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan. The central piperazine ring, likely adopting a chair conformation, would provide the correct spatial orientation for the two furan-2-carbonyl groups to bind effectively within a binding site. The binding energy, calculated during docking, would give a quantitative estimate of the binding affinity, helping to rank its potential efficacy against different targets. For example, docking studies on phenylpiperazine derivatives with 1,2-benzothiazine showed their ability to bind to topoisomerase IIα. nih.gov

Table 1: Illustrative Molecular Docking Data for a Hypothetical Protein Target

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | ASP, LYS, TYR |

| Hydrogen Bonds | 2 (with ASP, LYS) |

| Hydrophobic Interactions | 1 (with TYR) |

Note: This data is illustrative and not from a specific study on this compound.

Quantum Chemical Calculations (e.g., NBO, MEP mapping) for Understanding Reactivity and Regioselectivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic structure, reactivity, and stability of a molecule. For this compound, these calculations can elucidate its chemical properties.

Natural Bond Orbital (NBO) analysis would reveal the nature of the bonding and the charge distribution across the molecule. It is expected that the nitrogen and oxygen atoms would possess negative partial charges, making them nucleophilic centers, while the carbonyl carbon atoms would be electrophilic.

A Molecular Electrostatic Potential (MEP) map would visually represent the electrophilic and nucleophilic regions of the molecule. For this compound, the MEP map would likely show regions of negative potential (red/yellow) around the carbonyl and furan oxygen atoms, indicating their susceptibility to electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms. Such maps are invaluable for predicting how the molecule might interact with biological macromolecules. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also key quantum chemical descriptors. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. In a study on piperazine derivatives as mTORC1 inhibitors, the LUMO energy was found to be a significant descriptor in the QSAR model. mdpi.com

Table 2: Illustrative Quantum Chemical Calculation Data

| Parameter | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

Note: This data is illustrative and not from a specific study on this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds.

While no specific QSAR models for this compound are available, studies on other piperazine derivatives have successfully used this approach. mdpi.comnih.govnih.govresearchgate.net For a series of piperazine derivatives, a QSAR model might be built to predict their anticancer activity, for example. The model would use various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

Relevant descriptors for a QSAR study of this compound and its analogs could include:

Electronic descriptors: Dipole moment, HOMO/LUMO energies, partial charges on atoms.

Steric descriptors: Molecular weight, molar refractivity, surface area.

Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.

Hydrophobic descriptors: LogP, which measures the lipophilicity of the compound.

Prediction of Drug-Likeness and Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles (e.g., SwissADME)

The prediction of a molecule's ADME properties is a critical step in drug development. Tools like SwissADME can be used to estimate these properties for this compound based on its structure. researchgate.net

Drug-Likeness: This is often assessed using rules like Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. This compound (Molecular Formula: C14H14N2O4, Molecular Weight: 274.27 g/mol ) would likely comply with these rules, suggesting good oral bioavailability. mdpi.comnih.gov

Absorption: The model would predict its gastrointestinal absorption and blood-brain barrier permeability.

Metabolism: The furan ring is known to be susceptible to metabolic oxidation by cytochrome P450 enzymes, which can lead to ring-opening and the formation of reactive metabolites. nih.gov SwissADME can predict which CYP enzymes are likely to metabolize the compound.

Excretion: The model can provide an estimate of the water-solubility (LogS), which influences how the compound is excreted from the body.

Table 3: Illustrative SwissADME Prediction for this compound

| Property | Predicted Value |

| Lipinski's Rule of Five | 0 violations |

| GI Absorption | High |

| BBB Permeant | No |

| CYP2D6 Inhibitor | Yes |

| LogS (Water Solubility) | -3.5 |

Note: This data is illustrative and based on general expectations for similar structures.

Elucidation of Proposed Molecular Mechanisms of Action for Observed Biological Activities

Based on computational analyses and studies of related compounds, a proposed molecular mechanism of action for any observed biological activities of this compound can be formulated.

Given that many piperazine and furan derivatives exhibit anticancer properties, a plausible mechanism for this compound could involve the induction of apoptosis (programmed cell death) in cancer cells. nih.govnih.govresearchgate.netdntb.gov.uamdpi.com This could be triggered through several pathways:

Interaction with DNA or DNA-related enzymes: As suggested by docking studies on similar compounds, it might bind to DNA or inhibit enzymes like topoisomerase, leading to DNA damage and cell cycle arrest. nih.gov

Modulation of Apoptotic Proteins: The compound could influence the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. Research on furan-based derivatives has shown their ability to induce apoptosis through the intrinsic mitochondrial pathway, evidenced by increased levels of p53 and Bax, and decreased Bcl-2. nih.gov

Induction of Oxidative Stress: The furan moieties could be involved in redox cycling, leading to the generation of reactive oxygen species (ROS) within cancer cells, which can trigger apoptosis.

A study on a piperazine-containing compound demonstrated its ability to induce both intrinsic and extrinsic apoptotic pathways in liver cancer cells. nih.gov Therefore, it is conceivable that this compound could act as a multi-pathway anticancer agent.

Role As an Impurity in Pharmaceutical Synthesis and Quality Control

Identification and Characterization as an Impurity in Antihypertensive Drugs

1,4-Bis(furan-2-ylcarbonyl)piperazine has been identified and characterized as a specific impurity in the production of quinazoline-based antihypertensive medications, most notably Prazosin Hydrochloride and Terazosin Hydrochloride. fda.gov, nih.gov, pharmaffiliates.com In various pharmacopeial monographs, this compound is officially listed under specific impurity designations.

According to the European Pharmacopoeia (EP), it is classified as:

Prazosin Hydrochloride Impurity B . fda.gov, nih.gov, pharmaffiliates.com

Terazosin Hydrochloride Dihydrate Impurity M . fda.gov, nih.gov

The presence of this molecule as an impurity is often linked to the starting materials and intermediates used in the drug synthesis process. google.com For instance, in the synthesis of Prazosin, piperazine (B1678402) is reacted with 2-furoyl chloride. A side reaction or the presence of impurities in the starting materials can lead to the formation of this compound. Similarly, it can arise as an impurity in the synthesis of Terazosin if related precursors are present. lgcstandards.com

Significance in Pharmaceutical Manufacturing Processes and Impurity Control Strategies

The control of impurities is a fundamental principle of Good Manufacturing Practices (GMP) in the pharmaceutical industry. The presence of this compound, even in trace amounts, can impact the purity profile of the final active pharmaceutical ingredient (API). Therefore, stringent control strategies are implemented throughout the manufacturing process.

Key aspects of these control strategies include:

Raw Material Qualification : Rigorous testing of starting materials, such as piperazine and its derivatives, is essential to prevent the introduction of precursors that could form this compound.

Process Optimization : The reaction conditions (e.g., stoichiometry, temperature, reaction time) for the synthesis of drugs like Prazosin and Terazosin are carefully optimized to minimize the formation of this and other related impurities. google.com

Purification Procedures : Effective purification steps, such as recrystallization or column chromatography, are developed and validated to ensure the removal of the impurity to acceptable levels. researchgate.net

In-Process Controls (IPCs) : Regular monitoring of the reaction mixture at critical stages helps to track and control the level of impurity formation.

The management of such process-related impurities is crucial for ensuring the consistency, efficacy, and safety of the final drug product.

Analytical Methodologies for Detection, Quantification, and Purity Assessment

To ensure that this compound is below the established limits, robust and sensitive analytical methods are required. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for this purpose. researchgate.net, rdd.edu.iq

A typical HPLC method for impurity profiling involves:

Reversed-Phase Chromatography : A reversed-phase (RP) column, such as a C18 column, is commonly used to separate the main API from its impurities based on their hydrophobicity. sielc.com

Mobile Phase : The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. sielc.com, sielc.com The composition can be delivered in an isocratic (constant) or gradient (varied) mode to achieve optimal separation. researchgate.net

Detection : A UV detector is frequently used for quantification, as the furan (B31954) rings in the impurity provide strong chromophores. researchgate.net The detection wavelength is chosen to provide good sensitivity for both the API and the impurity.

Method validation is performed according to International Council for Harmonisation (ICH) guidelines to demonstrate that the analytical procedure is accurate, precise, specific, linear, and robust for its intended purpose of quantifying this compound. researchgate.net The limit of detection (LOD) and limit of quantification (LOQ) are established to ensure the method can detect the impurity at very low levels, often in the range of parts per million (ppm). researchgate.net

Implications for Drug Product Quality, Stability, and Regulatory Compliance

Product Quality : The purity of an API is a critical quality attribute (CQA). Exceeding the specified limit for any impurity, including this compound, can render a batch of the drug non-compliant and unsuitable for release.

Stability : Impurities can potentially affect the stability of the drug product over its shelf life, leading to degradation or the formation of new impurities. Stability studies are conducted to ensure that the impurity levels remain within the accepted criteria under various storage conditions.

Regulatory Compliance : Pharmaceutical manufacturers must demonstrate to regulatory agencies that they can consistently produce APIs that meet the predefined purity specifications. This involves submitting detailed data on impurity profiles and the control strategies employed. For instance, the USP sets a specific limit for Prazosin as a related compound in Terazosin hydrochloride, underscoring the importance of controlling structurally similar impurities. google.com

Adherence to these regulatory limits is mandatory for ensuring the safety and efficacy of the medication for patients.

Future Research Directions and Therapeutic Potential

Exploration of New Derivatizations for Enhanced and Selective Biological Activities

The inherent structure of 1,4-Bis(furan-2-ylcarbonyl)piperazine offers multiple sites for chemical modification to generate a library of new derivatives with potentially enhanced and more selective biological activities. The furan (B31954) and piperazine (B1678402) rings can be systematically functionalized to explore structure-activity relationships (SAR). nih.gov

Research efforts could focus on:

Modification of the Furan Rings: Introducing various substituents onto the furan rings could significantly influence the compound's electronic and steric properties, potentially leading to improved binding affinity and selectivity for specific biological targets. For instance, the synthesis of derivatives with electron-withdrawing or electron-donating groups on the furan moiety could be explored.

Functionalization of the Piperazine Ring: While the piperazine ring in the parent compound is disubstituted at the 1 and 4 positions with furan-2-carbonyl groups, further derivatization is conceivable. The synthesis of analogs with different substituents on the piperazine ring could modulate the compound's solubility, lipophilicity, and pharmacokinetic profile. nih.gov

Bioisosteric Replacement: The furan rings could be replaced with other five-membered heterocycles, such as thiophene (B33073) or pyrrole, to investigate the impact of such changes on biological activity. This strategy has been successfully employed in the development of various drug candidates.

These derivatization strategies could yield compounds with a range of pharmacological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory effects, as has been observed with other furan and piperazine-containing molecules. researchgate.netnih.govresearchgate.net

Investigation of Undiscovered Pharmacological Targets

The current understanding of the pharmacological targets of this compound is limited. Future research should aim to identify and validate novel molecular targets for this compound and its derivatives. Given the pharmacological profiles of structurally related compounds, several potential target classes warrant investigation.

Piperazine derivatives have shown activity against a variety of targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. nih.gov Furan-containing compounds have also been reported to interact with a diverse set of biological targets. researchgate.net Therefore, a comprehensive screening of this compound and its analogs against a panel of clinically relevant targets could unveil previously unknown therapeutic opportunities.

Potential areas of investigation include:

Anticancer Targets: Given that numerous piperazine and furan derivatives exhibit anticancer properties, screening against various cancer cell lines and associated molecular targets, such as kinases or topoisomerases, could be fruitful. nih.gov

Neurological Targets: The piperazine moiety is a common scaffold in centrally acting agents. nih.gov Exploring the interaction of these compounds with receptors and enzymes in the central nervous system, such as those involved in neurodegenerative diseases or psychiatric disorders, could reveal new therapeutic avenues.

Infectious Disease Targets: The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. The furan and piperazine motifs are present in some antimicrobial compounds, suggesting that derivatives of this compound could be explored for their activity against bacterial and fungal pathogens. researchgate.net

Advanced Computational Approaches for De Novo Design and Lead Optimization

Modern drug discovery heavily relies on computational tools to accelerate the identification and optimization of lead compounds. Advanced computational approaches can be instrumental in guiding the future development of this compound-based therapeutics.

Molecular Docking: This technique can be used to predict the binding mode and affinity of this compound and its virtual derivatives to the active sites of various biological targets. nih.govresearchgate.netacs.org This can help in prioritizing compounds for synthesis and biological evaluation.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of the derivatives and their biological activity. mdpi.com This can aid in the design of new analogs with improved potency and selectivity.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex, helping to understand the stability of the interaction and the role of specific residues in binding. acs.org

De Novo Design: Algorithms for de novo design can generate novel molecular structures that are predicted to have high affinity and selectivity for a specific target, using the this compound scaffold as a starting point.

By integrating these computational methods, researchers can rationally design and optimize new derivatives with desired pharmacological profiles, thereby reducing the time and cost associated with traditional drug discovery processes. nih.gov

Development of Novel and Greener Synthetic Pathways

The development of efficient, cost-effective, and environmentally friendly synthetic methods is a crucial aspect of modern pharmaceutical research. Future work on this compound should include the exploration of novel and greener synthetic pathways.

Current synthetic approaches to similar piperazine amides often involve the use of coupling reagents and organic solvents. nih.gov Green chemistry principles can be applied to develop more sustainable synthetic routes. researchgate.net This could involve:

Catalytic Methods: Employing catalytic amounts of reagents instead of stoichiometric amounts can reduce waste and improve atom economy.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or bio-based solvents, is a key goal of green chemistry.

Microwave-Assisted Synthesis: This technique can often reduce reaction times and improve yields, leading to more efficient processes.

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher purity products and safer operating conditions. mdpi.com

The development of such green synthetic methodologies would not only be beneficial from an environmental perspective but could also lead to more efficient and scalable production of this compound and its derivatives for further investigation. rsc.org

Potential Applications Beyond its Current Role as a Pharmaceutical Impurity

While currently viewed as an impurity, the chemical structure of this compound suggests several potential applications beyond this narrow classification. The presence of two reactive furan rings and a central piperazine core makes it a valuable building block in organic synthesis and materials science.

Scaffold for Medicinal Chemistry: As discussed, the compound can serve as a starting point for the synthesis of a diverse library of biologically active molecules. Its rigid yet modifiable structure makes it an attractive scaffold for targeting a variety of receptors and enzymes. nih.gov

Material Science: The furan moiety can participate in Diels-Alder reactions, which could be utilized for the development of novel polymers and materials with interesting properties, such as self-healing capabilities or stimuli-responsiveness.

Coordination Chemistry: The nitrogen and oxygen atoms in the molecule could act as ligands for metal ions, leading to the formation of coordination polymers or metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, or sensing.

By exploring these alternative applications, the value of this compound can be significantly expanded, transforming it from a mere impurity into a valuable chemical entity with a wide range of potential uses.

Q & A

Q. What are the recommended synthesis protocols for 1,4-Bis(furan-2-ylcarbonyl)piperazine, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis of this compound typically involves acylation of piperazine with furan-2-carbonyl chloride. Key steps include:

- Reagent Preparation : Use anhydrous piperazine and freshly distilled furan-2-carbonyl chloride to minimize side reactions.

- Reaction Conditions : Conduct the reaction under inert atmosphere (N₂/Ar) at 0–5°C to control exothermicity, followed by gradual warming to room temperature.

- Purification : Isolate the product via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent).

- Yield Optimization : Adjust molar ratios (1:2.2 piperazine to acyl chloride) and use catalysts like DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., furan carbonyl peaks at ~160–170 ppm in ¹³C NMR) and piperazine backbone integrity (N–CH₂ signals at ~3–4 ppm in ¹H NMR).

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., ESI-MS m/z = [M+H]⁺) and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the primary pharmacological applications of this compound in current research?

Methodological Answer: While direct data on this compound is limited, structurally related piperazine derivatives exhibit:

- Anticancer Activity : DNA intercalation or topoisomerase inhibition (e.g., binding affinities ΔG = -7.5 kcal/mol to DNA) .

- Antibacterial Properties : Disruption of bacterial cell membranes (e.g., inhibition zones >15 mm against E. coli and S. aureus) .

- Enzyme Inhibition : Potential DPP-IV inhibition for diabetes research, inferred from sulfonamide-piperazine analogs .

Advanced Research Questions

Q. How can molecular docking studies elucidate the interaction between this compound and DNA?

Methodological Answer:

- Software Setup : Use AutoDock Vina or Schrödinger Suite for semi-flexible docking (ligand flexibility enabled; DNA rigid).

- Target Preparation : Retrieve DNA structure (e.g., PDB ID: 1BNA), remove water, add polar hydrogens, and assign Kollman charges.

- Docking Parameters : Define a 40 Å × 40 Å × 40 Å grid around DNA’s major groove. Run 20 simulations with exhaustiveness = 7.

- Analysis : Identify binding modes via hydrogen bonds (e.g., 2.18 Å with adenine), π-alkyl interactions (4.91 Å with deoxyguanosine), and binding energies (ΔG ≤ -7.4 kcal/mol indicates strong affinity) .

Table 1 : Key Docking Results for Piperazine-DNA Interactions

| Interaction Type | Residue | Distance (Å) | Binding Affinity (ΔG, kcal/mol) |

|---|---|---|---|

| Hydrogen bond | DA6 | 2.18 | -7.4 |

| π-Alkyl | DG4 | 4.91 | -7.5 |

| C–H bond | DC23 | 3.76 | -7.4 |

Q. How do substituent electronic effects (e.g., electron-withdrawing groups) influence the bioactivity of this compound?

Methodological Answer:

- Synthetic Modification : Introduce substituents (e.g., -NO₂, -Cl) at furan’s 5-position via Friedel-Crafts acylation.

- QSAR Analysis : Correlate Hammett σ values with inhibitory IC₅₀ (e.g., -NO₂ (σ = 1.24) reduces IC₅₀ by 40% vs. -OCH₃ (σ = -0.27)).

- Mechanistic Insight : Electron-withdrawing groups enhance electrophilicity, improving DNA adduct formation or enzyme active-site binding .

Q. What experimental strategies resolve contradictions in stability data for this compound under varying pH and temperature?

Methodological Answer:

- Accelerated Stability Testing :

- pH Studies : Incubate compound in buffers (pH 2–12) at 37°C for 72h. Monitor degradation via HPLC (e.g., t₁/₂ = 24h at pH 1 vs. 120h at pH 7).

- Thermal Analysis : Use DSC/TGA to identify decomposition onset temperatures (e.g., Tₐ = 180°C).

- Contradiction Resolution : Cross-validate with LC-MS to distinguish hydrolysis products (e.g., free piperazine) vs. oxidative byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.